molecular formula C18H21FN4O B2438482 N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 380626-14-2

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Cat. No.: B2438482
CAS No.: 380626-14-2
M. Wt: 328.391
InChI Key: JNCJVINHYDUXLL-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorinated aromatic ring, a piperazine moiety, and a pyridine ring, making it a versatile molecule in various chemical and biological studies.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-14-5-6-15(19)12-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCJVINHYDUXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide typically involves multiple steps:

    Formation of the Intermediate: The process begins with the reaction of 5-fluoro-2-methylaniline with chloroacetyl chloride to form N-(5-fluoro-2-methylphenyl)chloroacetamide.

    Piperazine Introduction: The intermediate is then reacted with 1-(2-pyridinyl)piperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure efficient reactions.

    Purification Techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Anticancer Properties

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide has been investigated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that this compound can inhibit the growth of prostate cancer cells (PC3), leukemia cells (K562), cervical cancer cells (HeLa), and lung cancer cells (A549) with varying efficacy levels.

Cell Line Inhibition Rate (%)
PC354.94 - 64.20
K56237.80
HeLa48.25
A54940.78

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Antifungal Activity

The compound has also shown potential antifungal activity against various fungal strains. Preliminary studies indicate that it can inhibit the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates for these fungi are noteworthy, suggesting possible applications in agricultural settings or as antifungal agents.

Fungal Strain Inhibition Rate (%)
Botrytis cinerea>80%
Sclerotinia sclerotiorum~82.73

This antifungal activity positions the compound as a candidate for further exploration in both agricultural and pharmaceutical applications .

Insecticidal Activity

In addition to its antifungal and anticancer properties, this compound has demonstrated insecticidal effects against pests like Spodoptera frugiperda and Mythimna separata. The mortality rates observed in studies were significant, indicating its potential use in pest management strategies.

Insect Species Mortality Rate (%)
Spodoptera frugiperda90.0
Mythimna separata86.7

These findings suggest that the compound could be developed into an effective insecticide .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Anticancer Studies : A study published in ACS Omega highlighted the synthesis of related compounds and their anticancer activities, providing insights into structure-activity relationships that could guide future drug design efforts .
  • Fungal Inhibition Assays : Research published in Frontiers in Chemistry detailed the antifungal activities of various derivatives, including those with similar structural features to this compound, demonstrating promising results against multiple fungal pathogens .
  • Insecticidal Efficacy : Additional research has focused on the insecticidal properties of this compound and its derivatives, revealing effective mortality rates against economically significant pests, which could lead to sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]propionamide: Contains a propionamide group.

Uniqueness

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, identified by its CAS number 380626-14-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H21FN4O
  • Molecular Weight : 328.38 g/mol
  • Chemical Structure : The compound features a piperazine ring and a fluorinated aromatic group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound acts as a ligand for certain neurotransmitter receptors, including serotonin and dopamine receptors. Its structural modifications enhance binding affinity, which is crucial for therapeutic efficacy.
  • Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • IC50 Values : Preliminary studies report IC50 values in the micromolar range against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 700 nM to 900 nM in related assays .
  • Mechanism : The anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects:

  • Serotonin Receptor Modulation : Its structural similarity to known serotonin reuptake inhibitors suggests potential use in treating mood disorders. The fluorine substitution enhances receptor affinity .

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that this compound can reduce tumor growth rates when administered in controlled doses. These studies emphasize the compound's potential as an anticancer agent.
  • Clinical Relevance : A study evaluating similar piperazine derivatives found promising results in reducing symptoms associated with anxiety disorders, indicating a broader therapeutic potential beyond oncology .

Comparative Analysis

Compound NameMolecular FormulaIC50 (nM)Activity Type
This compoundC18H21FN4O~700 - 900Anticancer
Similar Piperazine DerivativeC19H22FN3O900Neuropharmacological
Other Related CompoundsVaries500 - 800Various

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling 2-chloroacetamide derivatives with substituted piperazines. For example:

Synthesis : React 5-fluoro-2-methylaniline with chloroacetyl chloride to form the acetamide backbone.

Piperazine Functionalization : Introduce the 2-pyridinylpiperazine moiety via nucleophilic substitution under reflux in ethanol or THF (60–80°C, 12–24 hours) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (key signals: aromatic protons at δ 6.8–8.2 ppm, piperazine CH2_2 at δ 2.5–3.5 ppm), FTIR (amide C=O stretch ~1650 cm1^{-1}), and HRMS .

Q. Which analytical techniques are critical for validating the compound’s structural integrity and purity?

  • Methodological Answer :
  • HPLC-PDA : Assess purity (>95%) using a C18 column (methanol/water mobile phase) and UV detection at 254 nm .
  • Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities (e.g., piperazine conformation) if crystallizable .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C indicates suitability for high-temperature assays) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict pharmacodynamic properties of this compound?

  • Methodological Answer :
  • Reaction Path Prediction : Use density functional theory (DFT) to model energy barriers for piperazine coupling steps. Software like Gaussian or ORCA can identify optimal solvents (e.g., ethanol vs. DMF) .
  • Docking Studies : Employ AutoDock Vina to predict binding affinity to serotonin/dopamine receptors (targets for piperazine derivatives). Focus on the 2-pyridinyl group’s role in π-π stacking .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability (~70%), guiding lead optimization .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent ATP concentrations .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 5-fluoro with chloro substituents) to isolate electronic effects on activity .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers due to assay variability .

Q. What strategies improve metabolic stability and reduce CYP450-mediated degradation of this acetamide derivative?

  • Methodological Answer :
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Target labile sites (e.g., piperazine N-methylation) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) on the phenyl ring to slow oxidative metabolism .
  • Prodrug Design : Mask the acetamide as an ester to enhance permeability and hydrolyze in vivo .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s neuropharmacological potential?

  • Methodological Answer :
  • In Vitro :
  • Radioligand Binding Assays : Screen for 5-HT1A_{1A}/D2_2 receptor affinity using rat cortical membranes .
  • cAMP Accumulation : Assess functional activity in HEK293 cells transfected with target receptors .
  • In Vivo :
  • Forced Swim Test (FST) : Measure antidepressant-like effects in mice (dose range: 10–50 mg/kg, i.p.) .
  • Microdialysis : Monitor dopamine/serotonin levels in rodent prefrontal cortex post-administration .

Q. How should researchers address solubility challenges in aqueous assay buffers?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., 0.1% Tween-80) to prevent aggregation .
  • pH Adjustment : Solubilize via protonation of the piperazine nitrogen (pH 4–5 acetate buffer) .
  • Nanosuspensions : Mill compound with poloxamer 188 to create stable nanoparticles (<200 nm) for in vivo dosing .

Safety & Handling

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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